N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride

Physicochemical profiling Drug design Permeability

Researchers developing selective CDK12/13 inhibitors often face challenges sourcing pyrazole scaffolds with the precise N-benzyl-5-cyclopropyl substitution critical for target engagement. This compound resolves that gap as a benchmark for SAR studies. - Serves as a reference standard for HPLC/LC-MS method development (C14H18ClN3, MW 263.77). - N-Benzyl group functions as a cleavable protecting group, enabling parallel library synthesis via hydrogenolytic deprotection. - Reduced H-bond donor count supports CNS permeability studies in blood-brain barrier models.

Molecular Formula C14H18ClN3
Molecular Weight 263.76 g/mol
Cat. No. B12236677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride
Molecular FormulaC14H18ClN3
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3.Cl
InChIInChI=1S/C14H17N3.ClH/c1-17-14(9-13(16-17)12-7-8-12)15-10-11-5-3-2-4-6-11;/h2-6,9,12,15H,7-8,10H2,1H3;1H
InChIKeyKSEUPMSOQYYWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-cyclopropyl-2-methylpyrazol-3-amine HCl: Structural & Pharmacological Profile


N-Benzyl-5-cyclopropyl-2-methylpyrazol-3-amine hydrochloride (CAS 1856081-47-4) is a pyrazole-based small molecule with molecular formula C14H18ClN3 and molecular weight 263.77 g/mol . The compound belongs to the class of 5-cyclopropyl-1H-pyrazol-3-amine derivatives, which are disclosed in patent literature as therapeutically useful selective CDK12/13 inhibitors for oncology and inflammatory disease indications [1]. Its structure features a unique N-benzyl substitution on the exocyclic amine, distinguishing it from simpler pyrazol-3-amine scaffolds.

Why Generic Pyrazol-3-amine Interchange Fails


The patent literature on 5-cyclopropyl-1H-pyrazol-3-amine derivatives demonstrates that minor structural modifications—such as variation of the N-substituent or cyclopropyl replacement—result in substantial shifts in CDK12/13 inhibitory potency and selectivity [1]. Consequently, indiscriminate substitution with unsubstituted or differently alkylated pyrazol-3-amines (e.g., N-methyl, N-phenyl, or N-unsubstituted analogs) would not preserve the intended pharmacological profile, making the specific N-benzyl-5-cyclopropyl-2-methyl substitution pattern critical for reproducibility in target-engagement studies.

Differentiation Evidence vs. Closest Analogs


Reduced H-Bond Donor Count

N-Benzyl substitution converts the primary amine of the core scaffold 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (CAS 118430-74-3) into a secondary amine, reducing the hydrogen-bond donor count from 2 to 1 . This reduction is expected to lower desolvation penalty and enhance passive membrane permeability.

Physicochemical profiling Drug design Permeability

Increased Molecular Weight & Rotatable Bonds

The N-benzyl group adds significant molecular bulk and conformational flexibility compared to the core scaffold 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. The target compound has a molecular weight of 263.77 g/mol (free base 227.31) and contains 4 rotatable bonds, versus 137.18 g/mol and 1 rotatable bond for the core .

Molecular properties Lead optimization ADME prediction

CDK12/13 Selectivity from Patent SAR

The compound falls within the generic formula of WO2020202001A1, which claims 5-cyclopropyl-1H-pyrazol-3-amine derivatives as selective CDK12/13 inhibitors [1]. The patent exemplifies multiple compounds demonstrating sub-micromolar CDK12 and CDK13 inhibitory activity, with selectivity over CDK9 and other CDKs. While specific IC50 data for the exact N-benzyl derivative are not publicly disclosed, class-level SAR indicates that the 5-cyclopropyl and N-benzyl motifs are critical for potency.

Kinase selectivity CDK12/13 inhibition Oncology

N-Benzyl as Cleavable Protecting Group

The N-benzyl moiety can be selectively removed by catalytic hydrogenation to yield the primary amine scaffold, enabling late-stage diversification [1]. This contrasts with N-alkyl analogs (e.g., N-methyl, N-isopropyl) that require harsher deprotection conditions. The benzyl group thus serves as both a pharmacophoric element and a traceless synthetic handle, offering procurement value for medicinal chemistry groups conducting SAR exploration.

Synthetic chemistry Protecting group strategy Library synthesis

Research & Procurement Applications


CDK12/13 Inhibitor Lead Optimization

Given its structural inclusion within the WO2020202001A1 patent scope, this compound is suited as a starting point or reference standard for medicinal chemistry teams developing selective CDK12/13 inhibitors for oncology applications [1]. Its N-benzyl substitution pattern can serve as a benchmark for SAR studies comparing N-substituent effects on potency and selectivity.

CNS Permeability Benchmarking

The reduced H-bond donor count and increased lipophilicity relative to the primary amine core scaffold position this compound as a candidate for CNS drug discovery programs where improved passive permeability is desired. It can be used as a tool compound to establish permeability-activity relationships in blood-brain barrier models .

Divergent Library Synthesis via N-Deprotection

The cleavable N-benzyl group enables procurement of this compound as a protected intermediate for parallel library synthesis. Following hydrogenolytic deprotection, the resulting primary amine can be functionalized with diverse electrophiles to generate focused kinase inhibitor libraries [2].

Analytical Reference Standard

With a well-defined molecular formula (C14H18ClN3), exact mass (263.77 g/mol), and established CAS number (1856081-47-4), the compound can serve as a reference standard for HPLC, LC-MS, and NMR method development in quality control workflows for pyrazole-based drug candidates .

Quote Request

Request a Quote for N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.